2-(4-Nitrobenzoyl)oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

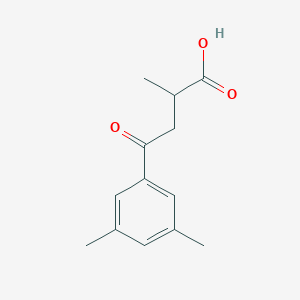

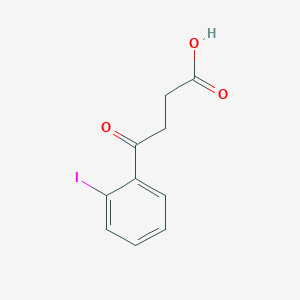

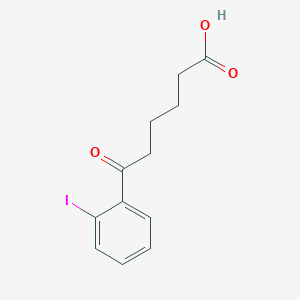

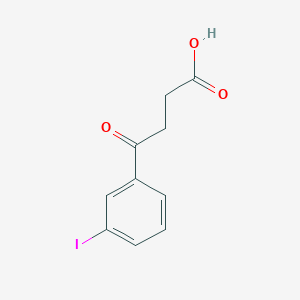

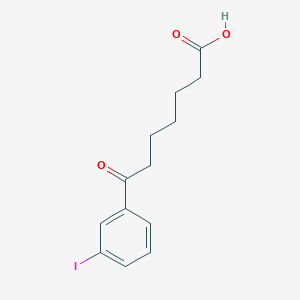

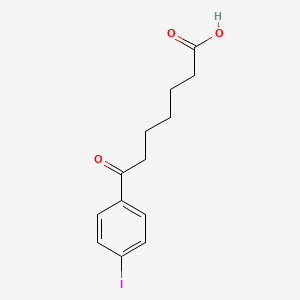

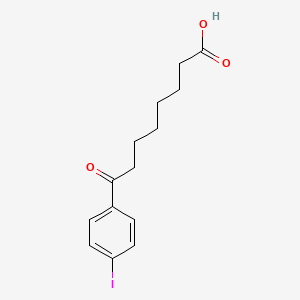

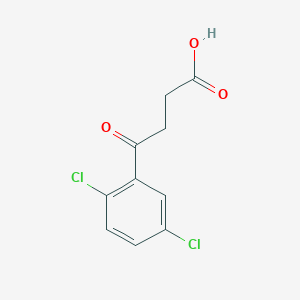

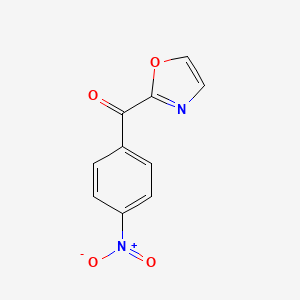

2-(4-Nitrobenzoyl)oxazole is a chemical compound with the formula C10H6N2O4 . It contains 22 atoms in total, including 6 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . The molecule has a total of 23 bonds, including 17 non-Hydrogen bonds, 14 multiple bonds, 3 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, 1 aromatic nitro group, and 1 Oxazole .

Synthesis Analysis

The synthesis of oxazole-based molecules, including 2-(4-Nitrobenzoyl)oxazole, has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other methods for oxazole synthesis include reactions between readily available iodonium–phosphonium hybrid ylides and amides , and acylation of the amino group of oxadiazoles with certain acid chlorides .Molecular Structure Analysis

The molecular structure of 2-(4-Nitrobenzoyl)oxazole is characterized by a total of 23 bonds, including 17 non-Hydrogen bonds, 14 multiple bonds, 3 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, 1 aromatic nitro group, and 1 Oxazole .Chemical Reactions Analysis

Oxazole compounds, including 2-(4-Nitrobenzoyl)oxazole, are known for their diverse chemical reactions . They can undergo various types of interactions with different receptors and enzymes, showing broad biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Nitrobenzoyl)oxazole are characterized by its molecular structure, which includes a total of 23 bonds, 17 non-Hydrogen bonds, 14 multiple bonds, 3 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, 1 aromatic nitro group, and 1 Oxazole .科学的研究の応用

Repositioning Antitubercular 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles for Neglected Tropical Diseases : This study discusses the potential use of 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, which are structurally similar to 2-(4-Nitrobenzoyl)oxazole, in treating visceral leishmaniasis. The researchers found that certain structural modifications in these compounds can improve solubility and safety without compromising their activity against this disease (Thompson et al., 2016).

Synthesis and Anti-microbial Evaluation of Some Novel 1,2,4-Triazole Derivatives : This study involves the synthesis of novel antimicrobial agents starting from 4-nitrobenzoic acid, which is closely related to 2-(4-Nitrobenzoyl)oxazole. These compounds exhibited significant antimicrobial activities against various bacterial and fungal strains (Upmanyu et al., 2011).

Highly Selective Fluorescent and Colorimetric Sensor for Hg2+ Based on Triazole-Linked NBD : This research demonstrates the use of a 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) derived compound, structurally similar to 2-(4-Nitrobenzoyl)oxazole, as a selective sensor for mercury ions in aqueous solution. This highlights the potential application of similar compounds in environmental monitoring and detection of heavy metals (Ruan, Maisonneuve, & Xie, 2011).

Recent Advance in Oxazole-Based Medicinal Chemistry : This extensive review discusses the wide range of biological activities exhibited by oxazole compounds, which includes 2-(4-Nitrobenzoyl)oxazole. Oxazole derivatives have been shown to have antibacterial, antifungal, antiviral, antitubercular, anticancer, anti-inflammatory, antidiabetic, and other medicinal properties, highlighting their versatility in drug development (Zhang, Zhao, & Zhou, 2018).

Synthesis and Evaluation of Bioactivity of Thiazolo[3,2-b]-[1,2,4]-triazoles and Isomeric Thiazolo[2,3-c]-[1,2,4]-triazoles : This study focuses on the synthesis and evaluation of compounds starting from 2-(4-Nitrobenzoyl)oxazole derivatives, demonstrating their potential antimicrobial activity. This suggests that derivatives of 2-(4-Nitrobenzoyl)oxazole could be valuable in developing new antimicrobial agents (Kumar, Kumar, & Makrandi, 2013).

将来の方向性

Oxazole-based molecules, including 2-(4-Nitrobenzoyl)oxazole, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . Future research will likely focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffolds . These efforts aim to overcome drug resistances, increase bioactivities, and make remarkable contributions to drug discovery and synthesis .

特性

IUPAC Name |

(4-nitrophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-9(10-11-5-6-16-10)7-1-3-8(4-2-7)12(14)15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTWEQBYCNXMLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CO2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrobenzoyl)oxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。